molecular formula C20H22N2S B2650275 2-(isobutylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole CAS No. 1207011-78-6

2-(isobutylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole

Cat. No.: B2650275
CAS No.: 1207011-78-6
M. Wt: 322.47
InChI Key: YZQMJKMVMZBPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(isobutylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features an isobutylthio group, a phenyl group, and a p-tolyl group attached to the imidazole ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isobutylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(isobutylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the isobutylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The phenyl and p-tolyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(isobutylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(isobutylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The isobutylthio group may play a crucial role in its binding affinity and specificity, while the phenyl and p-tolyl groups contribute to its overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(isobutylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the isobutylthio group enhances its potential for oxidation and reduction reactions, while the phenyl and p-tolyl groups provide additional sites for substitution reactions .

Properties

IUPAC Name

5-(4-methylphenyl)-2-(2-methylpropylsulfanyl)-1-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2S/c1-15(2)14-23-20-21-13-19(17-11-9-16(3)10-12-17)22(20)18-7-5-4-6-8-18/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQMJKMVMZBPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.